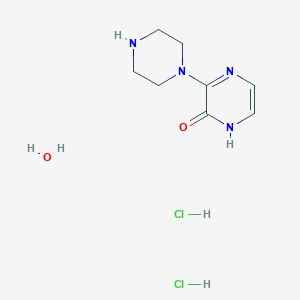
3-(5-methyl-3-isoxazolyl)Benzoic acid
Overview
Description
3-(5-methyl-3-isoxazolyl)Benzoic acid, also known as MIBA, is a compound that has been extensively studied for its potential therapeutic applications. MIBA is a derivative of benzoic acid and is known to exhibit anti-inflammatory, analgesic, and antipyretic properties.
Mechanism Of Action
The mechanism of action of 3-(5-methyl-3-isoxazolyl)Benzoic acid is not fully understood. However, it is believed that 3-(5-methyl-3-isoxazolyl)Benzoic acid exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever.
Biochemical And Physiological Effects
3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit biochemical and physiological effects in animal models. 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(5-methyl-3-isoxazolyl)Benzoic acid has also been shown to reduce the levels of prostaglandins, which are mediators of inflammation, pain, and fever. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to reduce the pain response in animal models and reduce fever in animal models.
Advantages And Limitations For Lab Experiments
3-(5-methyl-3-isoxazolyl)Benzoic acid has several advantages for lab experiments. 3-(5-methyl-3-isoxazolyl)Benzoic acid is a stable compound that can be easily synthesized in large quantities. 3-(5-methyl-3-isoxazolyl)Benzoic acid is also soluble in water and organic solvents, which makes it easy to administer to animal models. However, 3-(5-methyl-3-isoxazolyl)Benzoic acid has some limitations for lab experiments. 3-(5-methyl-3-isoxazolyl)Benzoic acid has low bioavailability, which means that it is not easily absorbed by the body. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has a short half-life, which means that it is quickly eliminated from the body.
Future Directions
There are several future directions for research on 3-(5-methyl-3-isoxazolyl)Benzoic acid. One direction is to study the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in cancer. Moreover, future research can focus on improving the bioavailability and half-life of 3-(5-methyl-3-isoxazolyl)Benzoic acid to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 3-(5-methyl-3-isoxazolyl)Benzoic acid is a compound that has been extensively studied for its potential therapeutic applications. 3-(5-methyl-3-isoxazolyl)Benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic properties by inhibiting the activity of COX-2 enzyme. 3-(5-methyl-3-isoxazolyl)Benzoic acid has several advantages for lab experiments but also has some limitations. Future research can focus on studying the potential therapeutic applications of 3-(5-methyl-3-isoxazolyl)Benzoic acid in various diseases and improving its bioavailability and half-life.
Scientific Research Applications
3-(5-methyl-3-isoxazolyl)Benzoic acid has been studied for its potential therapeutic applications in various diseases such as arthritis, cancer, and neurodegenerative disorders. 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(5-methyl-3-isoxazolyl)Benzoic acid has also been shown to exhibit analgesic properties by reducing the pain response in animal models. Moreover, 3-(5-methyl-3-isoxazolyl)Benzoic acid has been shown to exhibit antipyretic properties by reducing fever in animal models.
properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-5-10(12-15-7)8-3-2-4-9(6-8)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARPHOZMWERKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-3-isoxazolyl)Benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)

![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)






![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)